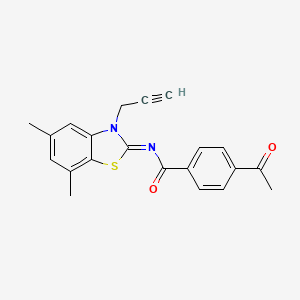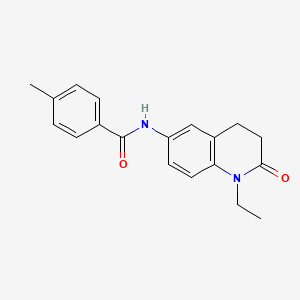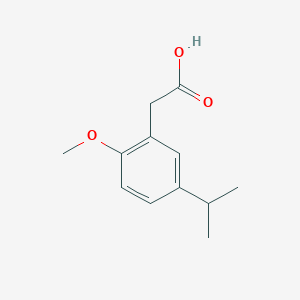![molecular formula C23H24N4O4S B2885913 N-[4-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylquinazolin-3-yl]-2-phenylacetamide CAS No. 443354-15-2](/img/structure/B2885913.png)
N-[4-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylquinazolin-3-yl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[4-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylquinazolin-3-yl]-2-phenylacetamide is a useful research compound. Its molecular formula is C23H24N4O4S and its molecular weight is 452.53. The purity is usually 95%.
BenchChem offers high-quality N-[4-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylquinazolin-3-yl]-2-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylquinazolin-3-yl]-2-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
N-[4-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylquinazolin-3-yl]-2-phenylacetamide and its derivatives have been explored for their potential as antimicrobial agents. For example, certain synthesized quinazoline derivatives have shown promising antibacterial and antifungal activities against a range of pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai et al., 2007).
Anticancer Potential
Several studies have indicated the potential of N-[4-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylquinazolin-3-yl]-2-phenylacetamide derivatives in cancer treatment. For instance, certain quinazoline-based derivatives have been evaluated for their cytotoxic activity against various cancer cell lines, revealing potential as anti-cancer agents (Ahmed et al., 2018). Another study showed that specific quinazoline derivatives displayed significant cytotoxic effects against leukemia and breast cancer cell lines (Nguyen et al., 2019).
Pharmacological Research
The compound and its derivatives have also been synthesized and characterized for various pharmacological activities. For instance, a study demonstrated the synthesis of novel quinazolinone derivatives for potential anticonvulsant agents, suggesting their application in neurological disorders (Kothayer et al., 2019).
Molecular Docking and Structural Studies
Molecular docking and structural analysis of quinazoline derivatives have been conducted to understand their interaction mechanisms with various biological targets. This includes studies on their binding affinities and stability in relation to specific proteins, which is crucial for drug design and discovery processes (El-Azab et al., 2016).
Antihistaminic Research
Additionally, there has been research into the antihistaminic properties of certain acetamides containing an N-heteryl moiety derived from the compound. This research has implications for the development of new treatments for allergies and related conditions (Rao & Reddy, 1994).
properties
IUPAC Name |
N-[4-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylquinazolin-3-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c28-20(13-16-7-2-1-3-8-16)26-27-22(30)18-10-4-5-11-19(18)25-23(27)32-15-21(29)24-14-17-9-6-12-31-17/h1-5,7-8,10-11,17H,6,9,12-15H2,(H,24,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMLWENSBYOSCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2NC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylquinazolin-3-yl]-2-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide](/img/structure/B2885835.png)
![2-[(4-Bromophenyl)methylamino]-N,N-dimethylacetamide;hydrochloride](/img/structure/B2885838.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2885839.png)
![1-(4-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2885840.png)
![1-[1-methyl-3,5-bis(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B2885841.png)
![6-Methoxy-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2885845.png)
![N,N-diethyl-2-{3-[oxo(4-phenylpiperazin-1-yl)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B2885846.png)
![6-(2-methoxyethyl)-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2885847.png)

![ethyl 6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2885851.png)
![8-(4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2885852.png)
![3-(3,4-dichlorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2885853.png)